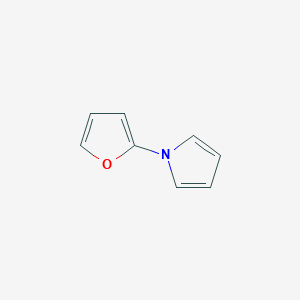

N-(2-Furanyl)pyrrole

Description

Properties

CAS No. |

104792-12-3 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

1-(furan-2-yl)pyrrole |

InChI |

InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |

InChI Key |

PIEDMCUUVINKHS-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=CC=CO2 |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CO2 |

Synonyms |

1H-Pyrrole,1-(2-furanyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.

Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of furylpyrrole oxides.

Reduction: Formation of reduced furylpyrrole derivatives.

Substitution: Formation of halogenated or nitro-substituted furylpyrroles.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Furanyl)pyrrole has the molecular formula and features a pyrrole ring fused with a furan moiety. The compound exhibits unique electronic properties due to the conjugation between the furan and pyrrole rings, which enhances its reactivity and stability in various chemical reactions .

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological applications. Research indicates that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.

- Anticancer Activity : A study demonstrated that this compound derivatives showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases .

- Antimicrobial Properties : Another investigation revealed that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the creation of complex molecules.

- Synthesis of Pyrrole Derivatives : The compound can be used to synthesize N-alkoxycarbonyl pyrroles through a condensation reaction with O-substituted carbamates. This method yields products with high selectivity and efficiency, making it valuable for synthetic chemists .

- Cycloaddition Reactions : this compound can engage in [4+2] cycloaddition reactions with dienophiles, leading to the formation of polysubstituted pyrroles that are useful in developing new materials .

Materials Science

The unique properties of this compound have implications in materials science, particularly in creating functional materials.

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is particularly useful for applications in organic electronics and sensors .

- Photovoltaic Applications : The compound's ability to absorb light efficiently makes it suitable for use in organic photovoltaic devices, where it can contribute to improved energy conversion efficiencies .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis via caspase activation |

| Derivative A | MCF-7 | 10 | Cell cycle arrest |

| Derivative B | A549 | 12 | Induction of ROS |

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Condensation with Carbamates | DMF, reflux | 85 | |

| Cycloaddition with Dienes | Room temperature | 90 |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of this compound derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the furan ring significantly enhanced antibacterial potency, demonstrating structure-activity relationships that can guide future drug design.

Case Study 2: Development of Conductive Polymers

In a recent study, researchers incorporated this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The resulting composite exhibited increased conductivity compared to pure PEDOT, highlighting its potential for use in flexible electronics.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

N-Phenylpyrrole Derivatives

Structure: N-Phenylpyrrole derivatives, such as N-(3-phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-3-carboxamide (compound 6) and its 2-carboxamide analog (compound 10), feature phenyl and propargyl substituents. Synthesis:

- Compound 6 : Synthesized via desilylation of a tris(trimethylsilyl)-protected precursor using tetrabutylammonium fluoride (TBAF) in THF at 60°C, yielding 23% after column chromatography .

- Compound 10 : Prepared by reacting 3-phenyl-2-propynamide with oxalyl chloride and 1-phenylpyrrole, achieving a 46% yield .

Properties : Both compounds are colorless solids with distinct IR and NMR spectra. The phenyl group enhances steric bulk and π-conjugation compared to the smaller furanyl group in this compound.

1-(2-Furanylmethyl)-2-Formyl-pyrrole

Structure: This derivative (C₁₀H₉NO₂) contains a formyl group at the pyrrole C-2 position and a furanylmethyl group at N-1 . Synthesis: Not explicitly detailed in the evidence, but analogous routes likely involve formylation reactions (e.g., Vilsmeier-Haack). Properties: The formyl group increases polarity and reactivity, enabling participation in condensation reactions. Gas chromatography data indicate volatility under specific conditions, contrasting with the non-volatile nature of this compound derivatives .

Poly[N-(2-Cyanoethyl)pyrrole]

Structure: A polymer with a cyanoethyl group at the pyrrole nitrogen. Synthesis: Involves grafting 1-(2-cyanoethyl)pyrrole onto cellulose followed by polymerization. Reduction to N-(3-aminopropyl)pyrrole achieves ~90% yield . Properties: The cyanoethyl group enhances solubility in polar solvents and facilitates electrochemical polymerization. Applications include conductive nanocomposites, differing from the monomeric this compound’s role in small-molecule synthesis .

N-(Azidoalkyl)pyrroles

Structure : Examples include N-(2-azidoethyl)pyrrole (PyEtN3) and N-(3-azidopropyl)pyrrole (PyPrN3).

Synthesis : Derived from azidoalkyl halides and pyrrole via nucleophilic substitution. Electrochemical polymerization occurs at ~1.2 V vs. Ag/AgCl, forming conductive films .

Properties : Azido groups enable click chemistry applications. The alkyl chain length affects solubility (e.g., PyEtN3 is polar-solvent soluble), whereas the furanyl group in this compound influences aromatic stacking .

2-Aryl-5-(Perfluoroalkyl)pyrroles

Structure : Feature electron-withdrawing perfluoroalkyl groups at C-5 and aryl groups at C-2.

Synthesis : Produced via reaction of N-(perfluoroalkylmethyl)arylimidoyl chlorides with α,β-dihalo compounds, avoiding Strecker synthesis limitations .

Properties : Perfluoroalkyl groups increase lipophilicity and electron deficiency, making these compounds potent agrochemicals (e.g., chlorfenapyr precursors). This contrasts with the electron-rich furanyl group in this compound .

Comparative Data Table

Key Research Findings

- Electronic Effects : The 2-furanyl group in this compound donates electron density via resonance, enhancing aromaticity compared to electron-withdrawing groups like perfluoroalkyl .

- Synthetic Flexibility : N-Substituted pyrroles are accessible via diverse routes (e.g., Suzuki coupling , electrochemical polymerization ), but yields vary significantly (23–90%) based on substituent complexity .

- Applications : While this compound serves as a synthetic intermediate, its analogs find use in materials (conductive polymers ), agrochemicals , and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Furanyl)pyrrole derivatives, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Base-mediated alkylation or arylation of pyrrole precursors (e.g., using 2-furanyl halides or aldehydes) under inert atmospheres (N₂/Ar) to avoid oxidation.

- Step 2 : Catalytic methods like Ullmann coupling or Buchwald-Hartwig amination for N-arylation, with Pd or Cu catalysts .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

- Key Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) significantly affect regioselectivity and yield .

Q. Which analytical techniques are most effective for characterizing this compound’s electronic and structural properties?

- Methodology :

- Gas Chromatography (GC) : Polar columns (e.g., DB-WAX) with temperature ramps (50–250°C) resolve volatile derivatives; retention indices correlate with substituent polarity .

- Photoelectron Spectroscopy : Measures ionization potentials to assess electron-withdrawing/donating effects of the furan group. For example, 2-(2-Furyl)pyrrole shows a 0.3 eV shift compared to unsubstituted pyrrole due to conjugation .

- NMR : ¹H and ¹³C NMR (CDCl₃/DMSO-d₆) identify substituent positions; NOESY confirms spatial proximity of furan and pyrrole protons .

Q. How can researchers optimize the stability of this compound during storage?

- Methodology :

- Storage Conditions : Under inert gas (Ar) at –40°C in amber vials to prevent photodegradation .

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1–1 wt% inhibits autoxidation of the furan ring .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectroscopic data for this compound derivatives in different solvents?

- Methodology :

- Hypothesis Testing : Solvent polarity (ε) affects π→π* transitions. For example, in DMSO, increased hydrogen bonding with the pyrrole N-H reduces conjugation with the furan ring, blue-shifting UV-Vis λmax by 10–15 nm .

- Computational Validation : DFT calculations (B3LYP/6-311G**) model solvent effects via PCM (Polarizable Continuum Model), aligning with experimental shifts .

Q. How do this compound ligands coordinate with transition metals, and what applications arise from their complexes?

- Methodology :

- Synthesis : React this compound with Co(II), Ni(II), or Cu(II) salts in ethanol/water (1:1) at 60°C. Chelation occurs via pyrrole N and furan O atoms, confirmed by X-ray crystallography (CCDC-2304399) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.